molecular formula C18H13FN2 B12629807 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline CAS No. 919786-24-6

3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline

Cat. No.: B12629807
CAS No.: 919786-24-6
M. Wt: 276.3 g/mol
InChI Key: RGZJNSAMLASRPB-UHFFFAOYSA-N
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Description

3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline is a synthetic compound with the molecular formula C₁₈H₁₃FN₂, serving as a versatile chemical scaffold in medicinal chemistry and drug discovery research. The structure incorporates a quinoline moiety linked to a 7-fluoro-3,4-dihydroisoquinoline group, a framework known to be present in compounds with diverse biological activities. This hybrid structure is of significant research value as a building block for developing novel pharmacologically active molecules. The 3,4-dihydroisoquinoline core is a key intermediate in synthesizing potential central nervous system (CNS) drug candidates . Furthermore, quinoline and its derivatives represent a privileged class in medicinal chemistry, extensively investigated for their anticancer properties. Some quinolone derivatives have been shown to modulate microRNA processing, presenting a novel mechanism of action for anti-ovarian cancer agents . Historically, quinoline-based compounds have also been foundational as antimalarial agents, acting by interfering with hemozoin formation in the parasite . The specific inclusion of a fluorine atom at the 7-position of the dihydroisoquinoline ring is a common strategy in lead optimization, as fluorine can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets, often referred to as the "magic fluorine" effect in drug design . Beyond biomedical applications, structurally related 3-(dihydroisoquinolin-1-yl)quinoline compounds have demonstrated potent antimicrobial activity against various plant pathogens, indicating potential utility in developing new agrochemicals . Researchers can leverage this high-purity compound as a key intermediate for synthesizing complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and further chemical derivatization. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

919786-24-6

Molecular Formula

C18H13FN2

Molecular Weight

276.3 g/mol

IUPAC Name

3-(7-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline

InChI

InChI=1S/C18H13FN2/c19-15-6-5-12-7-8-20-18(16(12)10-15)14-9-13-3-1-2-4-17(13)21-11-14/h1-6,9-11H,7-8H2

InChI Key

RGZJNSAMLASRPB-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=C1C=CC(=C2)F)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline typically involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. One common method includes the use of a catalytic system such as AgOTf/TfOH or Cu-catalyzed reactions to introduce the fluorine atom into the isoquinoline ring . The reaction conditions often involve elevated temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the yield and purity of the final product by providing precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and isoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline exhibit anticonvulsant properties. The incorporation of fluorine may enhance the compound's ability to penetrate biological membranes, thus increasing its efficacy in treating seizures. Studies have shown that derivatives of 3,4-dihydroisoquinolines possess significant activity against various seizure models, suggesting potential therapeutic applications in epilepsy management .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies have demonstrated that derivatives can inhibit the proliferation of cancer cell lines, including ovarian cancer cells. For instance, modifications at the C-7 position have been shown to significantly affect anticancer activity, with certain derivatives exhibiting broad-spectrum efficacy against multiple cancer types . The mechanism involves modulating microRNA pathways, which are crucial in cancer pathogenesis.

Synthesis and Derivative Exploration

The synthesis of 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline can be achieved through various methodologies that optimize yield and purity. These methods often involve electrophilic aromatic substitution reactions or nucleophilic substitutions with appropriate amines. The exploration of derivatives is essential as small changes in structure can lead to significant variations in biological activity.

Notable Derivatives and Their Activities

Compound NameStructure FeaturesBiological Activity
8-Fluoro-3,4-dihydroisoquinolineFluorine at position 8Different reactivity profile
5-Methoxy-3,4-dihydroisoquinolineMethoxy group at position 5Alters lipophilicity and enhances anticancer activity
6-BromoisoquinolineBromine substitutionImpacts pharmacological profiles
9-Alkoxy-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolineTriazole ring additionIntroduces distinct biological activities

The unique combination of a fluorinated isoquinoline and quinoline structures enhances the biological activity of 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline compared to its analogs.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • Anticancer Mechanisms : A study highlighted that specific derivatives could significantly reduce the viability of ovarian cancer cells by targeting TRBP (TAR RNA-binding protein), demonstrating a unique mechanism akin to enoxacin .
  • Anticonvulsant Evaluation : Another research effort focused on synthesizing new derivatives and evaluating their anticonvulsant activities. Compounds were tested in various models, showing promising results with lower toxicity profiles compared to existing treatments like valproate .

Mechanism of Action

The mechanism of action of 3-(7-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit the function of enzymes involved in bacterial cell wall synthesis or disrupt viral replication processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1 Quinofumelin (3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline)

  • Structural Differences: Quinofumelin features difluoro and dimethyl groups at the 4,4 and 3,3 positions of the dihydroisoquinoline ring, respectively, compared to the 7-fluoro substitution in the target compound.
  • Biological Activity: Quinofumelin is a fungicide with high efficacy against Botrytis cinerea and Puccinia species. The 4,4-difluoro and 3,3-dimethyl groups enhance steric bulk and electron-withdrawing effects, improving binding to fungal enzymes like succinate dehydrogenase .
  • Synthesis : Prepared via chromic acid-mediated fluorination of a dimethyl precursor, highlighting the role of oxidative conditions in introducing fluorine .

2.1.2 3-(5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydroisoquinolin-1-yl)quinoline

  • Structural Differences : Fluorine at the 5-position and tetramethyl substitution at 3,3,4,4 positions.
  • Biological Activity : Exhibits insecticidal/acaricidal properties, likely due to increased hydrophobicity from methyl groups, which enhances penetration through insect cuticles .

2.1.3 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline

  • Structural Differences: A nitro group at the 6-position and full saturation of the isoquinoline ring.
  • Applications : Serves as a pharmaceutical intermediate, with the nitro group enabling further functionalization (e.g., reduction to amines) .

Impact of Quinoline Substitution Patterns

  • 2-Position Substitution: Compounds like 2-(alkylsulfanyl)-3-bromoquinolines (e.g., 3-[1-(4-methoxyphenyl)ethenyl]-2-(methylsulfanyl)quinoline) show enhanced pharmacological activity due to sulfur’s electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .
  • 4-Position Substitution : Piperazine or oxazine rings at the 4-position (e.g., chloroquine derivatives) improve antimalarial activity by modulating basicity and hydrogen bonding . The target compound’s 3-position substitution may limit similar interactions.

Biological Activity

3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline is a novel compound that combines structural features of both quinoline and isoquinoline. This unique combination suggests a range of potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a fluorine atom at the 7-position enhances its lipophilicity and may improve its bioavailability, making it a promising candidate for drug development targeting neurological disorders and cancer.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H12FN(Molecular Weight 241.26 g mol)\text{C}_{15}\text{H}_{12}\text{F}\text{N}\quad (\text{Molecular Weight }241.26\text{ g mol})

Key Structural Features:

  • Fluorine Substitution: The fluorine atom at the 7-position of the isoquinoline ring is crucial for its reactivity and biological activity.
  • Quinoline Moiety: This contributes to its potential interactions with various biological targets.

Anticonvulsant Activity

Research indicates that compounds similar to 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline exhibit significant anticonvulsant properties. The mechanism appears to involve modulation of neurotransmitter systems, which is vital for managing seizure disorders. In vitro studies have shown that derivatives of isoquinolines can effectively inhibit neuronal excitability, suggesting a therapeutic potential for epilepsy treatment.

Anticancer Properties

The anticancer activity of this compound has been highlighted through various studies. For instance, derivatives containing the 3,4-dihydroisoquinoline structure have demonstrated effectiveness against multiple cancer cell lines. A study reported that modifications at the C-7 position significantly enhanced the anticancer activity of quinolone derivatives, with some showing a two-fold increase in growth inhibition against ovarian cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticonvulsantModulation of neurotransmitter systems
AnticancerSignificant inhibition of cancer cell growth
NeuroprotectiveProtective effects on neuronal cells

The biological activity of 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline can be attributed to its interaction with specific molecular targets:

  • Receptor Modulation: The compound may interact with various receptors involved in neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition: The fluorine atom enhances the compound's ability to inhibit enzymes critical for cancer cell proliferation and survival.

Case Studies

Several studies have investigated the pharmacological effects of compounds related to 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline:

  • Study on Ovarian Cancer: A series of quinolone derivatives were synthesized and tested for their anticancer properties. One derivative showed a GI50 value improvement from 33.93 μM to 15.99 μM when optimized with specific substitutions .
  • Neuroprotective Effects: Another study evaluated the protective effects of similar compounds on neuronal cells under stress conditions, demonstrating significant reductions in cell death compared to controls .

Q & A

What are the established synthetic routes for 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline, and how do their yields and selectivity compare?

Basic
The synthesis typically involves two key steps: (1) constructing the quinoline core via Friedländer or Gould-Jacobs cyclization and (2) introducing the 7-fluoro-3,4-dihydroisoquinoline moiety through nucleophilic substitution or transition-metal-catalyzed coupling. For example, fluorination can be achieved using Deoxo-Fluor or Selectfluor reagents under anhydrous conditions . Yields vary significantly depending on the substitution pattern; electron-withdrawing groups on the quinoline ring improve cyclization efficiency (60–85%), while steric hindrance at the 3-position reduces yields to 30–50% . Purity is often validated via HPLC (>95%) and NMR (absence of diastereomer peaks) .

What spectroscopic and crystallographic methods are most reliable for confirming the structure of 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline?

Basic
Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and dihydroisoquinoline CH₂ groups (δ 2.8–3.5 ppm). Fluorine coupling (³J~8–10 Hz) confirms the 7-fluoro substituent .
  • X-ray crystallography : Resolves stereochemical ambiguities in the dihydroisoquinoline ring. For example, C–F bond lengths (~1.34 Å) and torsion angles help distinguish regioisomers .
  • HRMS : Exact mass matching within 2 ppm ensures molecular formula accuracy .

How does the fluorine substitution at the 7-position influence the compound’s electronic properties and reactivity?

Advanced
The electron-withdrawing fluorine atom increases the quinoline ring’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (e.g., 10-fold rate increase vs. non-fluorinated analogs). DFT calculations show a 0.3 eV reduction in LUMO energy, facilitating charge-transfer interactions in catalytic systems . However, steric effects from the dihydroisoquinoline moiety can attenuate this reactivity, requiring optimized reaction temperatures (e.g., 80–100°C for Buchwald-Hartwig amination) .

What strategies mitigate low yields during the dihydroisoquinoline ring formation?

Advanced
Common challenges include incomplete cyclization and byproduct formation. Solutions include:

  • Catalyst optimization : Pd(OAc)₂/Xantphos systems improve coupling efficiency (75% yield vs. 50% with PdCl₂) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing decomposition .
  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h, minimizing side reactions .

How can enantioselective synthesis of 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline derivatives be achieved?

Advanced
Chiral phosphoric acids (e.g., TRIP) catalyze asymmetric phosphinylation of 3,4-dihydroisoquinolines, achieving up to 92% ee. Key parameters:

  • Substrate design : Electron-deficient quinoline cores enhance catalyst-substrate π-π interactions .
  • Temperature control : Reactions at –20°C suppress racemization .
  • Chiral HPLC : Validates enantiopurity (Chiralpak IA column, hexane/iPrOH = 90:10) .

How should researchers address contradictory bioactivity data reported for this compound?

Advanced
Discrepancies often arise from assay conditions or impurity profiles. Recommendations:

  • Purity reassessment : Quantify residual solvents (e.g., DMF) via GC-MS, as even 0.1% can inhibit enzyme activity .
  • DMSO solubility controls : Ensure concentrations <0.1% to avoid false negatives in cell-based assays .
  • Metabolite screening : LC-MS/MS identifies degradation products (e.g., hydroxylated derivatives) that may interfere .

What computational tools predict the binding mode of 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline to biological targets?

Advanced
Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used to model interactions with kinases or GPCRs. Key steps:

  • Ligand preparation : Assign partial charges using the AM1-BCC method .
  • Receptor flexibility : Include side-chain rotamers for residues within 5 Å of the binding pocket .
  • Free energy calculations : MM-GBSA predicts ΔG~bind~ within ±1.5 kcal/mol of experimental values .

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